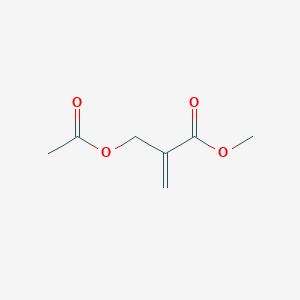

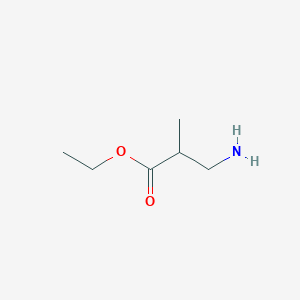

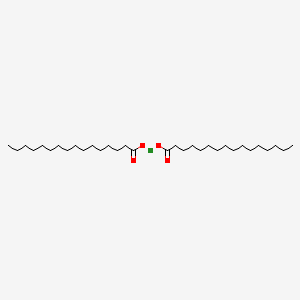

Methyl 2-(acetoxymethyl)acrylate

Vue d'ensemble

Description

Methyl 2-(acetoxymethyl)acrylate (MAM) is an organic compound which is widely used in the synthesis of a variety of products. It is a colorless liquid with a low boiling point and a faint odor. MAM is a versatile and widely used reagent in organic synthesis. It is used in the production of polymers, surfactants, adhesives, and coatings.

Applications De Recherche Scientifique

Radical Polymerization and Copolymerization

Methyl 2-(acetoxymethyl)acrylate (MAcMA) shows notable properties in radical polymerization and copolymerization. It homopolymerizes faster than methyl methacrylate (MMA) despite having large 2-substituents, leading to polymers with higher molecular weight due to steric hindrance-assisted polymerization. Moreover, MAcMA shows higher reactivities in copolymerization with styrene, attributed to the electronegative character of the oxygen atom in the acetoxyl group (Kobatake, Yamada, & Aoki, 1995).

Quantum Mechanical Tools for Polymerization Modeling

Quantum mechanical tools have been used to understand the mechanistic behavior of the free radical polymerization reactions of acrylates, including MAcMA. These studies help in evaluating and rationalizing polymerization rates, contributing to the development of high-molecular-weight polymers (Günaydin et al., 2005).

Photoinduced Living Radical Polymerization

MAcMA has been used in photoinduced living radical polymerization, a process that achieves near-quantitative monomer conversion and yields poly(acrylates) with low dispersities and excellent end group fidelity. This technique demonstrates versatility by polymerizing a range of (meth)acrylate monomers, indicating potential applications in materials chemistry (Anastasaki et al., 2014).

Photopolymerization Initiators

Studies on photocalorimetry have shown the initiation efficiencies of MAcMA derivatives in the polymerization of butyl acrylate, enhancing the understanding of photopolymerization processes. This research contributes to the development of efficient photoinitiators (Catalina et al., 1989).

Polymer Recovery from E-waste

The solubility of acrylate polymers, including MAcMA derivatives, in various organic solvents has been studied to develop methods for recovering value-added products from e-waste. This research is significant in promoting environmentally friendly recycling methods (Lee, Ahn, & Lee, 2023).

Radical Copolymerization and Kinetic Studies

Kinetic studies of radical copolymerization involving MAcMA have been conducted to understand the influence of acyloxy substituents on polymerization rate and polymer properties. These studies provide insights into the polymerization mechanisms and the physical properties of the resulting polymers (Tanaka & Yoshida, 1995).

Dispersion Polymerization in Nonpolar Solvent

Research on dispersion polymerization of MAcMA in nonpolar solvents stabilized by block copolymers formed in situ has shown the formation of monodisperse colloidal poly(methyl acrylate) particles. These findings are crucial for applications in coating technologies (Houillot et al., 2010).

Acrylate Production from Esters

Studies on the production of acrylates from 2-acetoxypropanoic acid esters have shown high yields of acrylate ester from methyl APA esters, indicating potential for large-scale production and industrial applications (Nezam, Peereboom, & Miller, 2017).

Medical-Grade Acrylic Adhesives

MAcMA derivatives have been used in medical-grade acrylic adhesives for skin contact, demonstrating their importance in healthcare applications, such as surgical tapes and dressings (Kenney, Haddock, Sun, & Parreira, 1992).

Propriétés

IUPAC Name |

methyl 2-(acetyloxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQCGSCOCUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437970 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(acetoxymethyl)acrylate | |

CAS RN |

30982-08-2 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)